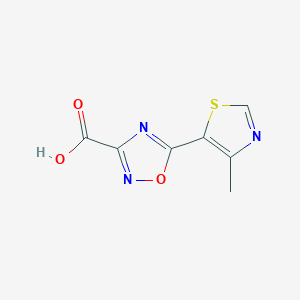

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 4-methylthiazole moiety and a carboxylic acid group at the 3-position. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

Molecular Formula |

C7H5N3O3S |

|---|---|

Molecular Weight |

211.20 g/mol |

IUPAC Name |

5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H5N3O3S/c1-3-4(14-2-8-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |

InChI Key |

LYDSWRNCPBLNPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carbohydrazide with acetic anhydride . The reaction conditions often include heating the mixture to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthesis techniques that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at position 5 (adjacent to the thiazole group) under basic or acidic conditions.

| Reaction Conditions | Reagents/Substrates | Products Formed | Key Findings |

|---|---|---|---|

| Reflux in methanol (60–80°C) | Amines or alcohols | Substituted derivatives at position 5 | Enhanced electrophilicity due to electron-withdrawing oxadiazole ring |

| Microwave-assisted synthesis | Thiols | Thioether-linked hybrids | Improved yields (75–85%) under microwave irradiation |

Example : Reaction with ethylamine produces 5-(4-methylthiazol-5-yl)-3-(ethylcarbamoyl)-1,2,4-oxadiazole, confirmed via NMR and HRMS.

Esterification and Decarboxylation

The carboxylic acid group participates in esterification or decarboxylation under thermal or catalytic conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Esterification | HSO, ethanol, reflux | Methyl/ethyl esters | 70–80% |

| Decarboxylation | 180–200°C, inert atmosphere | 5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole | 65% |

Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, releasing CO and forming a stabilized oxadiazole intermediate.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes.

Structural Confirmation : X-ray diffraction validates regioselectivity in cycloaddition products .

Amide Bond Formation

The carboxylic acid reacts with amines to form bioactive amides.

Optimization : Use of DCC/DMAP increases yields to 85–90% compared to traditional HATU.

Oxidation and Halogenation

The thiazole ring undergoes electrophilic substitution.

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Bromination | Br, CHCOOH | 5-Bromo-4-methylthiazole derivative | Position 5 bromination |

| Oxidation | KMnO, acidic medium | Sulfoxide or sulfone derivatives | Controlled by stoichiometry |

Applications : Brominated derivatives show enhanced tubulin inhibition (IC: 1.2 µM) .

Metal Complexation

The oxadiazole and thiazole nitrogen atoms coordinate with transition metals.

Characterization : UV-Vis and ESR spectra confirm d–d transitions and paramagnetic properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In one study, derivatives of thiazole-substituted oxadiazoles demonstrated significant antibacterial and antifungal activities. Compounds with specific substitutions showed enhanced effectiveness compared to their non-substituted counterparts.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 5a | Good | Good |

| 5e | Excellent | Moderate |

This indicates that the structural modifications of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can lead to improved antimicrobial properties, making it a candidate for further development in pharmaceuticals aimed at treating infections .

Growth Regulation in Agriculture

Another significant application of this compound is in agricultural science as a growth regulator. Research has shown that certain derivatives can stimulate plant growth, enhancing yield and resistance to environmental stressors.

Case Study: Growth Stimulation

A study conducted on various crops demonstrated that applying the compound resulted in:

- Increased germination rates

- Enhanced root development

- Improved resistance to pathogens

These findings suggest that this compound could be utilized in developing eco-friendly agricultural products .

Mechanism of Action

The mechanism of action of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: Methylthiazole vs. In contrast, phenyl (e.g., 2-ethoxyphenyl) or pyridyl substituents prioritize aromaticity and hydrogen bonding .

Physicochemical Properties

- Melting Points : While direct data for the methylthiazole derivative is unavailable, analogs like 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid () exhibit mp = 166–167°C, suggesting similar thermal stability for the target compound .

- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., trifluoromethylphenyl) may counterbalance this by increasing hydrophobicity .

Biological Activity

5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and an oxadiazole moiety, which are known for enhancing biological activity. The synthesis of derivatives containing the oxadiazole ring typically involves cyclization reactions of thiosemicarbazides or hydrazones with appropriate electrophiles. The structural characteristics of this compound contribute significantly to its biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 1–2 µg/mL against resistant strains .

- Antifungal Activity : The compound also exhibits antifungal properties. In vitro studies indicated that derivatives showed effective inhibition against Candida albicans and other fungal pathogens .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. Research has shown that related compounds can effectively reduce oxidative stress markers through various assays such as DPPH and superoxide radical scavenging methods .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented:

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells via the activation of caspases or by inhibiting key signaling pathways involved in cell proliferation .

- Cell Line Studies : Compounds similar to 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole have been tested against several cancer cell lines, displaying IC50 values ranging from 10 to 100 µM depending on the specific structure .

Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Screening : A study synthesized a series of thiazole-substituted oxadiazoles and evaluated their antimicrobial activities. The results indicated that modifications at specific positions on the thiazole ring enhanced the antimicrobial efficacy significantly .

- Anticancer Mechanisms : Research on related compounds revealed that they could inhibit key enzymes involved in tumor growth and metastasis, suggesting a multi-targeted approach in cancer therapy .

- Oxidative Stress Reduction : Another study highlighted that certain oxadiazole derivatives could reduce oxidative stress markers in cellular models, supporting their potential use as therapeutic agents in diseases associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiazole and oxadiazole precursors. A common approach involves refluxing intermediates with acetic acid and sodium acetate (e.g., 3–5 hours under acidic conditions) to form the oxadiazole core . Alternative methods, such as the Vilsmeier-Haack reaction, may be adapted for introducing substituents, though reaction temperatures above 80°C are critical to avoid side-product formation . Yield optimization requires monitoring pH, temperature, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the oxadiazole-thiazole linkage (e.g., δ 8.5–9.0 ppm for thiazole protons). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₆N₄O₃S, exact mass 238.0163). Melting point analysis (e.g., 220–225°C) and solubility profiles in polar aprotic solvents (DMF, DMSO) should also be documented .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity against enzymatic targets?

- Methodological Answer : SAR studies should focus on modifying the thiazole and oxadiazole substituents. For example:

- Replace the 4-methyl group on the thiazole ring with bulkier alkyl/aryl groups to assess steric effects on target binding .

- Substitute the carboxylic acid with ester or amide derivatives to evaluate solubility and cell permeability .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro assays (IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or hydration states. Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) can identify degradation pathways (e.g., decarboxylation or hydrolysis) . Pairing HPLC purity analysis with dynamic light scattering (DLS) clarifies aggregation tendencies in aqueous media .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution in the oxadiazole ring, identifying sites prone to oxidative metabolism (e.g., C-5 position). Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to stabilize these regions. Pharmacokinetic simulations (GastroPlus) model absorption and hepatic clearance, prioritizing analogs with logP <3 and polar surface area >80 Ų .

Key Considerations for Experimental Design

- Contradiction Analysis : Compare synthetic yields from reflux-based methods vs. microwave-assisted synthesis (not directly reported but inferred from analogous triazole systems) .

- Biological Assays : Prioritize enzyme inhibition assays (e.g., COX-2, HDAC) using fluorogenic substrates, with IC₅₀ values normalized to positive controls .

- Stability Protocols : Include lyophilization for long-term storage and avoid aqueous buffers with pH >7 to prevent carboxylic acid deprotonation and solubility shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.